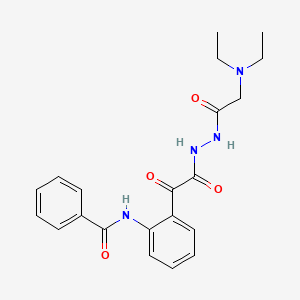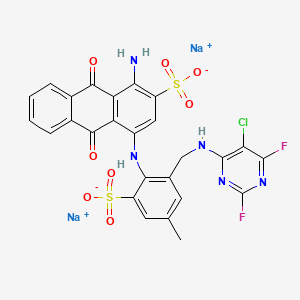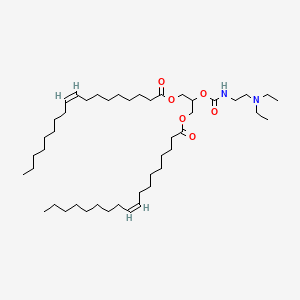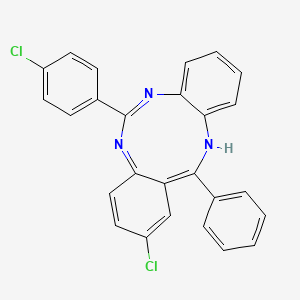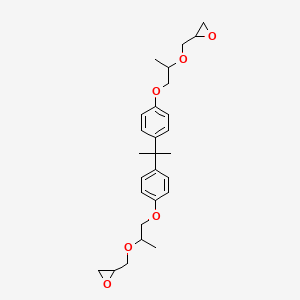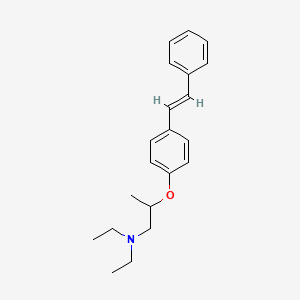
N,N-Diethyl-2-(p-styrylphenoxy)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(p-styrylphenoxy)propylamine: is an organic compound with the molecular formula C21H27NO It is characterized by the presence of a styryl group attached to a phenoxy ring, which is further connected to a propylamine chain with diethyl substitutions on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(p-styrylphenoxy)propylamine typically involves the following steps:
Formation of the Styryl Group: The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with a halogenated phenol in the presence of a palladium catalyst.
Etherification: The phenol derivative is then etherified with a suitable alkylating agent to form the phenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diethyl-2-(p-styrylphenoxy)propylamine can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives, where the double bond in the styryl group is hydrogenated.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
N,N-Diethyl-2-(p-styrylphenoxy)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: The compound can be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(p-styrylphenoxy)propylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways involved depend on the specific receptor subtype and the context of its use.
Comparison with Similar Compounds
N,N-Diethyl-2-(p-methoxyphenoxy)propylamine: This compound has a methoxy group instead of a styryl group, leading to different chemical properties and applications.
N,N-Diethyl-2-(p-chlorophenoxy)propylamine:
N,N-Diethyl-2-(p-nitrophenoxy)propylamine: The nitro group introduces additional functionality, making it useful in different chemical reactions.
Uniqueness: N,N-Diethyl-2-(p-styrylphenoxy)propylamine is unique due to the presence of the styryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
CAS No. |
110246-28-1 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H27NO/c1-4-22(5-2)17-18(3)23-21-15-13-20(14-16-21)12-11-19-9-7-6-8-10-19/h6-16,18H,4-5,17H2,1-3H3/b12-11+ |
InChI Key |
DMJWYNFGRYMAGE-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(CC)CC(C)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CC(C)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


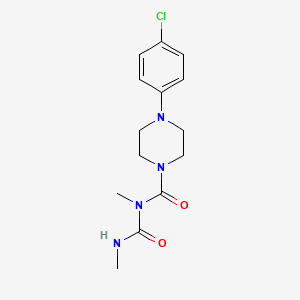
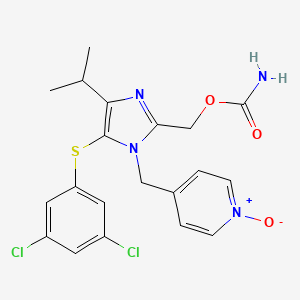
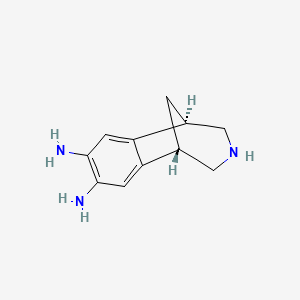
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
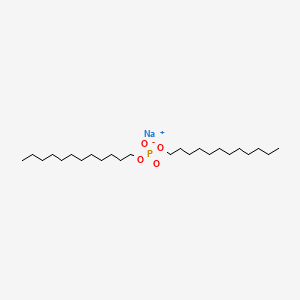

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)

